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molecular formula C8H13NO B3053178 1-Azabicyclo[2.2.2]octane-3-carboxaldehyde CAS No. 5176-21-6

1-Azabicyclo[2.2.2]octane-3-carboxaldehyde

Cat. No. B3053178
M. Wt: 139.19 g/mol
InChI Key: HMLQKWGSQOBMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05091397

Procedure details

(±) 3-(N-Methyl-N-methoxyaminocarbonyl)-1-azabicyclo[2.2.2]octane (D31) (6.0g, 0.03 moles) was dissolved in dry toluene (250ml) and cooled to -70° C. under a nitrogen atmosphere. Diisobutylaluminium hydride (1.5M solution in toluene (45ml, 0.068 moles) was added dropwise. The reaction was then allowed to warm to room temperature over a period of 2h. Hydrochloric acid (2N, 300ml) was added rapidly with vigorous stirring. The aqueous layer was saturated with potassium carbonate and the mixture extracted with chloroform (3×250ml). The combined extracts were dried (Na2SO4) and evaporated to dryness. The residue was distilled in a Kugelrohr to yield the title compound (D32) as a colourless oil (3.6g, 85%) b.p. 100° C. at 1.0
Name
(±) 3-(N-Methyl-N-methoxyaminocarbonyl)-1-azabicyclo[2.2.2]octane
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
85%

Identifiers

REACTION_CXSMILES
CN(OC)[C:3]([CH:5]1[CH:10]2[CH2:11][CH2:12][N:7]([CH2:8][CH2:9]2)[CH2:6]1)=[O:4].[H-].C([Al+]CC(C)C)C(C)C.Cl.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[CH:3]([CH:5]1[CH:10]2[CH2:11][CH2:12][N:7]([CH2:8][CH2:9]2)[CH2:6]1)=[O:4] |f:1.2,4.5.6|

Inputs

Step One
Name
(±) 3-(N-Methyl-N-methoxyaminocarbonyl)-1-azabicyclo[2.2.2]octane
Quantity
6 g
Type
reactant
Smiles
CN(C(=O)C1CN2CCC1CC2)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
45 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over a period of 2h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with chloroform (3×250ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in a Kugelrohr

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1CN2CCC1CC2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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